5-{[2-(benzyloxy)benzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one 5-{[2-(benzyloxy)benzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC9720642
InChI: InChI=1S/C21H19N3O2/c25-21-23-18-11-10-17(12-19(18)24-21)22-13-16-8-4-5-9-20(16)26-14-15-6-2-1-3-7-15/h1-12,22H,13-14H2,(H2,23,24,25)
SMILES: C1=CC=C(C=C1)COC2=CC=CC=C2CNC3=CC4=C(C=C3)NC(=O)N4
Molecular Formula: C21H19N3O2
Molecular Weight: 345.4 g/mol

5-{[2-(benzyloxy)benzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one

CAS No.:

Cat. No.: VC9720642

Molecular Formula: C21H19N3O2

Molecular Weight: 345.4 g/mol

* For research use only. Not for human or veterinary use.

5-{[2-(benzyloxy)benzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one -

Specification

Molecular Formula C21H19N3O2
Molecular Weight 345.4 g/mol
IUPAC Name 5-[(2-phenylmethoxyphenyl)methylamino]-1,3-dihydrobenzimidazol-2-one
Standard InChI InChI=1S/C21H19N3O2/c25-21-23-18-11-10-17(12-19(18)24-21)22-13-16-8-4-5-9-20(16)26-14-15-6-2-1-3-7-15/h1-12,22H,13-14H2,(H2,23,24,25)
Standard InChI Key ORHSAEUEUGOHMC-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC2=CC=CC=C2CNC3=CC4=C(C=C3)NC(=O)N4
Canonical SMILES C1=CC=C(C=C1)COC2=CC=CC=C2CNC3=CC4=C(C=C3)NC(=O)N4

Introduction

Synthesis and Chemical Reactions

The synthesis of benzimidazole derivatives typically involves multiple steps, including condensation reactions and substitutions. These processes require careful control of reaction conditions to maximize yield and purity. Common reactions include oxidation, reduction, and nucleophilic substitution, which can modify the compound's substituents and enhance its reactivity.

Biological Activity and Potential Applications

Benzimidazole derivatives are known for their biological activities, which can include antimicrobial, antiviral, and anticancer properties. The specific biological activity of 5-{[2-(benzyloxy)benzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one would depend on its ability to interact with biological targets such as enzymes and receptors. Interaction studies are crucial for understanding its mechanism of action and potential therapeutic effects.

Comparison with Similar Compounds

Compound NameStructure FeaturesBiological ActivityUnique Aspects
5-{[3-(Benzyloxy)benzyl]amino}-1,3-dihydro-2H-benzimidazol-2-oneBenzyloxy group on the third positionAntimicrobial, anticancerDifferent positioning of the benzyloxy group
5-{[4-(Benzyloxy)-3-methoxybenzyl]amino}-1,3-dihydro-2H-benzimidazol-2-oneMethoxy group instead of brominePotential anticancer propertiesMethoxy enhances solubility
5-Amino-1,3-dihydro-2H-benzimidazol-2-oneSimpler analog without the benzyloxy groupAntimicrobial propertiesBasic benzimidazole structure

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator